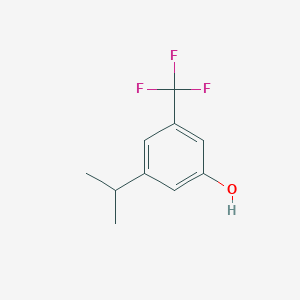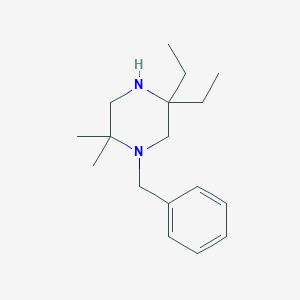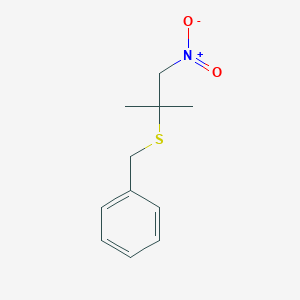![molecular formula C11H10O B8719110 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- CAS No. 31996-70-0](/img/structure/B8719110.png)
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is a unique organic compound with the molecular formula C11H10O It is known for its distinctive structure, which includes a fused cyclobutane and indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclobutene derivatives and indene derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Another related compound with additional methyl groups and a hydroxyl group, affecting its chemical properties.
Uniqueness
1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro- is unique due to its specific ring structure and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
31996-70-0 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-one |
InChI |
InChI=1S/C11H10O/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10H,5-6H2 |
InChI-Schlüssel |
ACKUXWXJAAEYKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC2=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Chloro-4-(trifluoromethoxy)phenoxy]ethyl iodide](/img/structure/B8719052.png)









![Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B8719123.png)

